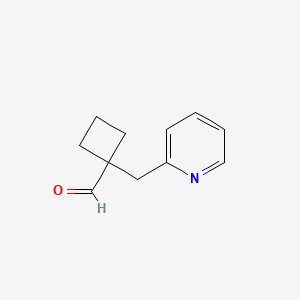
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . This compound features a cyclobutane ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group. It is primarily used in research and development within various scientific fields.
Preparation Methods
The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Pyridin-2-ylmethyl Substitution: The pyridin-2-ylmethyl group can be introduced via nucleophilic substitution reactions.
Aldehyde Introduction: The aldehyde group is often introduced through oxidation reactions of primary alcohols or via formylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: The pyridin-2-ylmethyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or active sites, influencing biological pathways .
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:
1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde: This compound lacks the methyl group, which may affect its reactivity and binding properties.
Cyclobutane-1-carbaldehyde: Without the pyridin-2-ylmethyl group, this compound has different chemical and biological properties.
Pyridin-2-ylmethyl derivatives: These compounds vary in the substituents on the pyridine ring, influencing their chemical behavior and applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11(5-3-6-11)8-10-4-1-2-7-12-10/h1-2,4,7,9H,3,5-6,8H2 |
InChI Key |
YZMLEWAXYSRJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


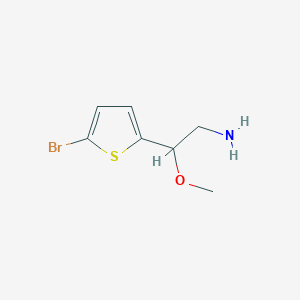
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
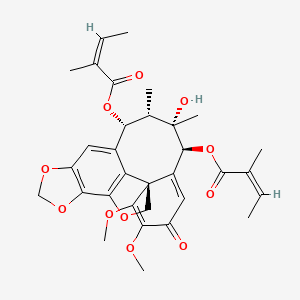
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
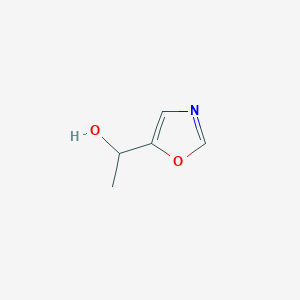

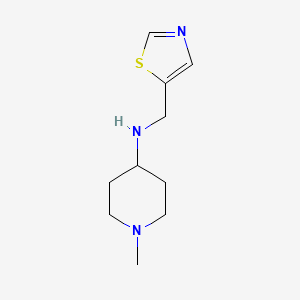
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)
amine](/img/structure/B13309806.png)



